3-(4-METHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE
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Overview
Description
3-(4-METHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE: is a complex organic compound characterized by its unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrroloisoquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the p-Tolyl Group: This step can be achieved through Friedel-Crafts acylation, where the pyrroloisoquinoline core reacts with p-tolyl chloride in the presence of a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-METHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential in various assays, indicating possible applications as an enzyme inhibitor or a ligand for receptor studies. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-METHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s sulfonyl groups and aromatic rings play crucial roles in binding to these targets, influencing their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-a]isoquinoline Derivatives: These compounds share the core structure but differ in the substituents attached to the core.
Sulfonyl-Substituted Aromatics: Compounds with similar sulfonyl groups but different aromatic frameworks.
Uniqueness
The uniqueness of 3-(4-METHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE lies in its combination of structural features, which confer specific chemical reactivity and biological activity. Its dual sulfonyl groups and the pyrroloisoquinoline core make it distinct from other compounds in its class, offering unique opportunities for research and application.
Properties
Molecular Formula |
C26H27NO5S2 |
---|---|
Molecular Weight |
497.6g/mol |
IUPAC Name |
[1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C26H27NO5S2/c1-4-16-33(29,30)25-22-21-9-7-6-8-19(21)14-15-27(22)23(26(25)34(31,32)17-5-2)24(28)20-12-10-18(3)11-13-20/h6-15H,4-5,16-17H2,1-3H3 |
InChI Key |
QOMHDOHTGKUJER-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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